5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, a thiophene-substituted pyridine, and a carboxamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves the use of phenylhydrazine or a phenyl-substituted diketone.
Attachment of the Pyridine and Thiophene Groups: This can be done through a series of coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Formation of the Carboxamide Group: The final step involves the reaction of the pyrazole derivative with an appropriate amine or amide under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the thiophene and pyrazole rings.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and heteroatoms suggests potential interactions with hydrophobic pockets and hydrogen bonding sites in proteins.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: A simpler pyrazole derivative with known anti-inflammatory properties.
Thiophene-2-carboxamide: A compound with a thiophene ring and carboxamide group, studied for its antimicrobial activity.
4-phenylpyridine: A pyridine derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring, phenyl group, thiophene-substituted pyridine, and carboxamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to simpler analogs.
Properties
IUPAC Name |
5-methyl-1-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-18(14-24-25(15)17-6-3-2-4-7-17)21(26)23-13-16-9-10-22-19(12-16)20-8-5-11-27-20/h2-12,14H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWQRGCRWNFTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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